molecular formula C23H23FN4O2 B2509086 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1251687-55-4

2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2509086
CAS RN: 1251687-55-4
M. Wt: 406.461
InChI Key: AFMSOQGLBZAXIS-UHFFFAOYSA-N
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Description

The compound 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a structurally complex molecule that is likely to have biological activity given its pyrimidine core, which is a common feature in many pharmaceutical agents. While the specific papers provided do not directly discuss this compound, they do provide insights into similar molecules that can help infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related pyrimidine derivatives typically involves the formation of a pyrimidine ring, which can be achieved through various synthetic routes. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents at the 3-position, which is crucial for the binding affinity to the Peripheral Benzodiazepine Receptor (PBR) . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, with careful consideration of the substituents to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by a folded conformation around the methylene carbon atom. For example, in the crystal structures of related compounds, the pyrimidine ring is inclined to the benzene ring by significant angles, and intramolecular hydrogen bonding stabilizes the folded conformation . This suggests that the compound may also exhibit a similar folded structure, which could be important for its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine acetamides is influenced by the substituents on the pyrimidine ring and the acetamide moiety. The presence of electron-withdrawing or electron-donating groups can significantly affect the molecule's reactivity. For instance, the introduction of a fluorine atom in a related compound has been shown to influence the geometry and intermolecular contacts, as well as the formation of hydrogen bonds . These factors are critical in determining the chemical behavior of the compound in biological systems and its potential as a drug candidate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are essential for their pharmacokinetic profile. The compound's drug likeness can be assessed using Lipinski's rule, and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can be predicted computationally . For example, the antiviral potency of a similar compound against SARS-CoV-2 was investigated through molecular docking, which also provided insights into the binding energy and interaction with the viral protease . These analyses are crucial for understanding how the compound might behave in a biological context and its potential as a therapeutic agent.

Scientific Research Applications

Structural Analysis

Studies have highlighted the importance of understanding the structural conformation of related pyrimidine derivatives, which have shown a folded conformation around specific atoms, demonstrating intramolecular hydrogen bonding that stabilizes their structure. This structural insight is crucial for designing compounds with targeted biological activities, as the conformation significantly influences the compound's interaction with biological targets (Subasri et al., 2016).

Enzymatic Inhibition

Pyrimidine derivatives have been investigated for their potential to inhibit critical enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are key targets in cancer therapy due to their role in DNA synthesis and repair. Research into similar compounds has shown significant inhibitory activity, suggesting potential applications in developing anticancer therapies (Gangjee et al., 2008).

Antimicrobial Activity

The synthesis and evaluation of pyrimidinone and oxazinone derivatives, using related starting materials, have shown promising antimicrobial properties. Such studies pave the way for developing new antimicrobial agents to combat resistant bacterial and fungal strains, with some compounds demonstrating activities comparable to known antibiotics (Hossan et al., 2012).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing it .

Future Directions

The study of pyrimidine derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on synthesizing new derivatives and evaluating their biological activities .

properties

IUPAC Name

2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c1-16-7-8-18(11-20(16)24)26-22(29)14-28-15-25-21-9-10-27(13-19(21)23(28)30)12-17-5-3-2-4-6-17/h2-8,11,15H,9-10,12-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMSOQGLBZAXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

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